molecular formula C17H16N2OS B2614357 N-(1-Cyanocyclopropyl)-4-ethyl-5-phenylthiophene-2-carboxamide CAS No. 2418681-41-9

N-(1-Cyanocyclopropyl)-4-ethyl-5-phenylthiophene-2-carboxamide

Cat. No.: B2614357
CAS No.: 2418681-41-9
M. Wt: 296.39
InChI Key: PRRSCCYPXXVPOV-UHFFFAOYSA-N
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Description

N-(1-Cyanocyclopropyl)-4-ethyl-5-phenylthiophene-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyanocyclopropyl group, an ethyl group, a phenyl group, and a thiophene ring. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyanocyclopropyl)-4-ethyl-5-phenylthiophene-2-carboxamide typically involves the reaction of substituted amines with alkyl cyanoacetates. One common method includes the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, yielding the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyanocyclopropyl)-4-ethyl-5-phenylthiophene-2-carboxamide can undergo various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, which can change the oxidation state of the compound.

    Substitution: This reaction involves the replacement of one functional group with another, which can modify the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated molecule. Substitution reactions could result in a variety of derivatives with different functional groups replacing the original ones.

Mechanism of Action

The mechanism of action of N-(1-Cyanocyclopropyl)-4-ethyl-5-phenylthiophene-2-carboxamide involves its interaction with specific molecular targets. For example, it can inhibit enzymes like cathepsin S by binding to their active sites, thereby preventing the breakdown of certain proteins . This inhibition can lead to various therapeutic effects, such as reducing inflammation or slowing the progression of certain diseases.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-(1-Cyanocyclopropyl)-4-ethyl-5-phenylthiophene-2-carboxamide include:

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups, which confer unique reactivity and stability. This makes it particularly valuable for applications requiring precise chemical modifications and interactions.

Properties

IUPAC Name

N-(1-cyanocyclopropyl)-4-ethyl-5-phenylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS/c1-2-12-10-14(16(20)19-17(11-18)8-9-17)21-15(12)13-6-4-3-5-7-13/h3-7,10H,2,8-9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRRSCCYPXXVPOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1)C(=O)NC2(CC2)C#N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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